

# Statistical methods for comparing the efficacy of Upadacitinib Tartrate to other drugs

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of Upadacitinib Tartrate Efficacy in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical comparison of the efficacy of **Upadacitinib Tartrate** against other prominent drugs in the treatment of several inflammatory diseases, including Rheumatoid Arthritis (RA), Psoriatic Arthritis (PsA), and Crohn's Disease (CD). The data presented is compiled from a range of pivotal clinical trials and meta-analyses, offering a detailed overview for researchers and professionals in drug development.

## **Executive Summary**

Upadacitinib, a selective Janus kinase (JAK) 1 inhibitor, has demonstrated significant efficacy in treating multiple immune-mediated inflammatory diseases.[1][2] Clinical trial data consistently shows that Upadacitinib, as a monotherapy or in combination with other treatments, achieves superior or comparable efficacy outcomes when compared to placebo, other JAK inhibitors such as Tofacitinib and Baricitinib, and TNF inhibitors like Adalimumab. Key efficacy endpoints such as the American College of Rheumatology (ACR) response criteria and Disease Activity Score 28 using C-reactive protein (DAS28-CRP) are consistently met across major studies.



# Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib selectively inhibits JAK1, an enzyme crucial for the signaling of various proinflammatory cytokines.[3][4] By blocking JAK1, Upadacitinib disrupts the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the inflammatory cascade.[3] This targeted approach is believed to contribute to its efficacy profile across different inflammatory conditions.





Click to download full resolution via product page

Figure 1: Upadacitinib's inhibition of the JAK-STAT signaling pathway.



## **Efficacy in Rheumatoid Arthritis (RA)**

Upadacitinib has been extensively studied in patients with moderately to severely active RA. The SELECT-COMPARE trial, a pivotal Phase 3 study, evaluated the efficacy and safety of Upadacitinib in patients with an inadequate response to methotrexate.[1][5][6]

**Data Presentation: SELECT-COMPARE Trial Efficacy** 

**Outcomes at Week 12** 

| Efficacy Endpoint                                       | Upadacitinib 15 mg<br>+ MTX (n=651) | Adalimumab 40 mg<br>+ MTX (n=327) | Placebo + MTX<br>(n=651) |
|---------------------------------------------------------|-------------------------------------|-----------------------------------|--------------------------|
| ACR20                                                   | 71%                                 | 63%                               | 36%                      |
| ACR50                                                   | 45%                                 | 29%                               | 15%                      |
| ACR70                                                   | 25%                                 | 13%                               | 5%                       |
| DAS28-CRP <2.6<br>(Remission)                           | 29%                                 | 18%                               | 6%                       |
| Data sourced from the SELECT-COMPARE clinical trial.[6] |                                     |                                   |                          |

### **Experimental Protocols: SELECT-COMPARE Trial**

Objective: To assess the efficacy and safety of Upadacitinib compared to placebo and Adalimumab in adult patients with moderately to severely active RA who had an inadequate response to methotrexate (MTX).[1][5][6]

Study Design: A Phase 3, randomized, double-blind, placebo- and active-controlled study. Patients were randomized in a 2:2:1 ratio to receive Upadacitinib (15 mg once daily), placebo, or Adalimumab (40 mg every other week) while continuing their background MTX treatment.[1] [6]

#### Key Inclusion Criteria:

Adults (≥18 years) with a diagnosis of RA for at least 3 months.



- Active disease defined as ≥6 swollen joints (out of 66) and ≥6 tender joints (out of 68), and high-sensitivity C-reactive protein (hsCRP) ≥3 mg/L.
- Inadequate response to a stable dose of MTX.

#### **Primary Efficacy Endpoints:**

- Proportion of patients achieving ACR20 response at Week 12.
- Proportion of patients achieving a DAS28-CRP of less than 2.6 at Week 12.

Statistical Analysis: Efficacy endpoints were analyzed using the Cochran-Mantel-Haenszel (CMH) test, stratified by randomization factors. For continuous endpoints, analysis of covariance (ANCOVA) was used. Non-responder imputation was used for missing data for binary endpoints.



Click to download full resolution via product page



Figure 2: Simplified workflow of the SELECT-COMPARE clinical trial.

## **Efficacy in Psoriatic Arthritis (PsA)**

The SELECT-PsA 1 trial evaluated the efficacy of Upadacitinib in adult patients with active PsA who had an inadequate response to non-biologic disease-modifying antirheumatic drugs (DMARDs).[2][7][8]

**Data Presentation: SELECT-PsA 1 Trial Efficacy** 

Outcomes at Week 12

| Efficacy Endpoint | Upadacitinib 15 mg<br>(n=429) | Adalimumab 40 mg<br>(n=429) | Placebo (n=423) |
|-------------------|-------------------------------|-----------------------------|-----------------|
| ACR20             | 71%                           | 65%                         | 36%             |
| ACR50             | 38%                           | 33%                         | 13%             |
| ACR70             | 16%                           | 11%                         | 2%              |
| PASI 75           | 63%                           | 52%                         | 21%             |

Data sourced from the

SELECT-PsA 1

clinical trial.[8]

## **Experimental Protocols: SELECT-PsA 1 Trial**

Objective: To assess the efficacy and safety of two dose regimens of Upadacitinib compared to placebo and Adalimumab in patients with active PsA and an inadequate response to at least one non-biologic DMARD.[2][7]

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study. Patients were randomized to receive Upadacitinib (15 mg or 30 mg once daily), Adalimumab (40 mg every other week), or placebo.[2]

#### Key Inclusion Criteria:

Adults with a diagnosis of PsA for at least 6 months.



- Active disease, including ≥3 tender and ≥3 swollen joints, and at least one psoriatic skin lesion.
- Inadequate response or intolerance to at least one non-biologic DMARD.

#### Primary Efficacy Endpoint:

Proportion of patients achieving ACR20 response at Week 12.

Statistical Analysis: The primary efficacy endpoint was analyzed using a CMH test. Continuous endpoints were analyzed using a mixed-effect model for repeated measures. Non-responder imputation was used for missing binary data.[2]



Click to download full resolution via product page



Figure 3: Simplified workflow of the SELECT-PsA 1 clinical trial.

## **Efficacy in Crohn's Disease (CD)**

The U-EXCEL and U-EXCEED induction trials evaluated the efficacy of Upadacitinib in patients with moderately to severely active Crohn's disease.[9][10][11]

## Data Presentation: U-EXCEL Trial Efficacy Outcomes at

**Week 12** 

| Efficacy Endpoint                                        | Upadacitinib 45 mg<br>(n=350) | Placebo (n=176) |
|----------------------------------------------------------|-------------------------------|-----------------|
| Clinical Remission (CDAI <150)                           | 49.5%                         | 29.1%           |
| Endoscopic Response                                      | 45.5%                         | 13.1%           |
| Data sourced from the U-<br>EXCEL clinical trial.[9][11] |                               |                 |

## **Experimental Protocols: U-EXCEL Trial**

Objective: To evaluate the efficacy and safety of Upadacitinib for inducing clinical remission in patients with moderately to severely active Crohn's disease.[10][11]

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled induction study. Patients were randomized in a 2:1 ratio to receive Upadacitinib 45 mg once daily or placebo for 12 weeks.[9][10]

#### Key Inclusion Criteria:

- Adults with a diagnosis of moderately to severely active CD.
- Inadequate response or intolerance to conventional or biologic therapies.

#### Co-Primary Efficacy Endpoints:

 Clinical remission, defined as a Crohn's Disease Activity Index (CDAI) score of less than 150 at Week 12.



• Endoscopic response, defined as a decrease from baseline in the Simple Endoscopic Score for Crohn's Disease (SES-CD) of more than 50% (or at least a 2-point reduction for patients with a baseline score of 4) at Week 12.

Statistical Analysis: The co-primary endpoints were analyzed using a CMH test, stratified by randomization factors.[10]



Click to download full resolution via product page

Figure 4: Simplified workflow of the U-EXCEL clinical trial.

#### Conclusion

The presented data from key clinical trials demonstrate the robust efficacy of **Upadacitinib Tartrate** across a spectrum of inflammatory diseases. Its performance in achieving stringent clinical endpoints, often superior to placebo and comparable or superior to established biologics and other JAK inhibitors, underscores its significant therapeutic potential. The detailed methodologies provided for each trial offer a transparent foundation for the interpretation of



these findings. Researchers and drug development professionals are encouraged to consult the full clinical trial publications for a more in-depth understanding of the study designs and results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rmdopen.bmj.com [rmdopen.bmj.com]
- 2. rmdopen.bmj.com [rmdopen.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study PMC [pmc.ncbi.nlm.nih.gov]
- 6. SELECT-COMPARE Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 7. Improvement in Patient-Reported Outcomes in Patients with Psoriatic Arthritis Treated with Upadacitinib Versus Placebo or Adalimumab: Results from SELECT-PsA 1 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upadacitinib in patients with psoriatic arthritis and an inadequate response to non-biological therapy: 56-week data from the phase 3 SELECT-PsA 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upadacitinib Induction and Maintenance Therapy for Crohn's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eomifne.gr [eomifne.gr]
- 11. Second Phase 3 Induction Study Confirms Upadacitinib (RINVOQ®) Improved Clinical and Endoscopic Outcomes in Patients with Crohn's Disease [prnewswire.com]
- To cite this document: BenchChem. [Statistical methods for comparing the efficacy of Upadacitinib Tartrate to other drugs]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b611593#statistical-methods-for-comparing-the-efficacy-of-upadacitinib-tartrate-to-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com